

5-Bromothiazol-2-amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-Bromothiazol-2-amine**

Cat. No.: **B145681**

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Introduction

5-Bromothiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a bromine atom. This compound serves as a crucial building block in medicinal chemistry and drug discovery, primarily owing to the versatile reactivity of the thiazole ring and the bromine substituent. Its derivatives have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often implicated in diseases such as cancer. This technical guide provides an in-depth overview of the chemical identifiers, physicochemical properties, synthesis, analytical methods, and the role of its derivatives in relevant signaling pathways.

Chemical Identifiers and Physicochemical Properties

A comprehensive summary of the identifiers and physicochemical properties of **5-Bromothiazol-2-amine** is presented below, facilitating its unambiguous identification and handling in a research setting.

Identifier Type	Data	Reference
CAS Number	3034-22-8	[1] [2]
IUPAC Name	5-bromo-1,3-thiazol-2-amine	[1]
Synonyms	2-Amino-5-bromothiazole, 5-Bromo-2-aminothiazole	[1] [3]
Molecular Formula	C ₃ H ₃ BrN ₂ S	[1]
Molecular Weight	179.04 g/mol	[1]
InChI	InChI=1S/C3H3BrN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)	[1]
InChIKey	ARHCLXWELPFVVFQ-UHFFFAOYSA-N	[1]
SMILES	C1=C(SC(=N1)N)Br	[1]

Table 1: Chemical Identifiers for **5-Bromothiazol-2-amine**

Property	Value	Reference
Physical State	Solid, powder	[4]
Appearance	White to light yellow or pale brown crystalline solid	[2] [4]
Melting Point	165 °C (decomposes)	[2] [5]
Boiling Point	287.6 ± 13.0 °C (Predicted)	[2]
Density	1.976 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Soluble in polar solvents	[3]
Storage	Keep in dark place, Inert atmosphere, Store in freezer, under -20°C	[2]

Table 2: Physicochemical Properties of **5-Bromothiazol-2-amine**

Synthesis Protocols

The synthesis of **5-Bromothiazol-2-amine** can be achieved through the bromination of 2-aminothiazole. Two common laboratory-scale protocols are detailed below.

Protocol 1: Bromination using Bromine in Acetic Acid

This method involves the direct bromination of 2-aminothiazole using elemental bromine in an acetic acid solvent.

Materials:

- 2-Aminothiazole
- Acetic acid
- Bromine
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Dissolve 2-aminothiazole (1.0 equivalent) in acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.[6]
- Slowly add bromine (2.0 equivalents) dropwise to the stirred solution.[6]
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[6]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[6]
- Combine the organic layers and wash with saturated saline solution.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[6]
- Purify the crude product by column chromatography on silica gel to obtain **5-Bromothiazol-2-amine**.[6]

Protocol 2: From 2-Amino-5-bromothiazole hydrobromide

This protocol involves the neutralization of the hydrobromide salt of the target compound.

Materials:

- 2-Amino-5-bromothiazole hydrobromide
- Triethylamine (TEA)
- Tetrahydrofuran (THF)
- Filtration apparatus

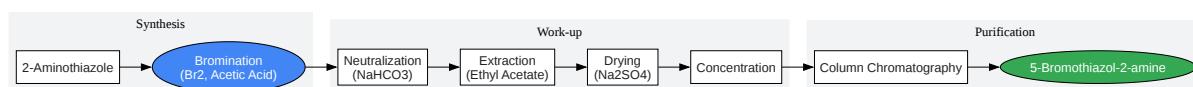
- Rotary evaporator

Procedure:

- Create a suspension of 2-amino-5-bromothiazole hydrobromide (1.0 equivalent) in tetrahydrofuran (THF).[\[5\]](#)
- Add triethylamine (1.5 equivalents) to the suspension.[\[5\]](#)
- Stir the mixture at room temperature for 6 hours.[\[5\]](#)
- Remove the resulting precipitate by filtration.[\[5\]](#)
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield **5-Bromothiazol-2-amine**.[\[5\]](#) This product is often of sufficient purity for subsequent reactions without further purification.[\[5\]](#)

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of **5-Bromothiazol-2-amine**.



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Caption: A generalized experimental workflow for the synthesis and purification of **5-Bromothiazol-2-amine**.

Analytical Protocols

Accurate characterization of **5-Bromothiazol-2-amine** is crucial for its use in research and development. Below are suggested starting protocols for its analysis by HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Phosphoric acid (for pH adjustment)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.
- Sample Preparation: Dissolve a small amount of **5-Bromothiazol-2-amine** in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 μ m syringe filter.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 25 °C
 - Detection Wavelength: 254 nm (or determined λ_{max})

- Analysis: Inject the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the compound. A suitable method for a similar compound, 2-Amino-5-methyl-thiazole, uses an acetonitrile/water/phosphoric acid mobile phase.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amine group, derivatization may be necessary to improve the chromatographic behavior of **5-Bromothiazol-2-amine**.

Instrumentation:

- GC-MS system with an electron ionization (EI) source
- Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m)

Reagents:

- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Anhydrous solvent (e.g., acetonitrile)

Procedure:

- Derivatization: In a vial, dissolve a small amount of the sample in anhydrous acetonitrile. Add an excess of BSTFA. Seal the vial and heat at 60-80 °C for 30-60 minutes.
- GC-MS Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow of 1 mL/min
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C

- Scan Range: m/z 50-500
- Analysis: Inject the derivatized sample. The resulting mass spectrum can be used to confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- NMR spectrometer (e.g., 300 or 400 MHz)

Reagents:

- Deuterated solvent (e.g., DMSO-d₆)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromothiazol-2-amine** in about 0.7 mL of DMSO-d₆ in an NMR tube. Add a small amount of TMS.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a singlet for the proton on the thiazole ring and a broad singlet for the amine protons. For a similar compound, 2-amino-4-phenylthiazole, the amine protons appear around δ 7.13 ppm in DMSO-d₆.^[8]
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expected signals would correspond to the three carbon atoms of the bromothiazole ring. For 2-amino-4-phenylthiazole, the carbon atoms of the thiazole ring appear at δ 168.8, 150.3, and 102.0 ppm in DMSO-d₆.^[8]

Role in Signaling Pathways and Drug Development

Derivatives of 2-aminothiazole, for which **5-Bromothiazol-2-amine** is a key precursor, are recognized as potent inhibitors of various protein kinases.^{[3][6]} These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and

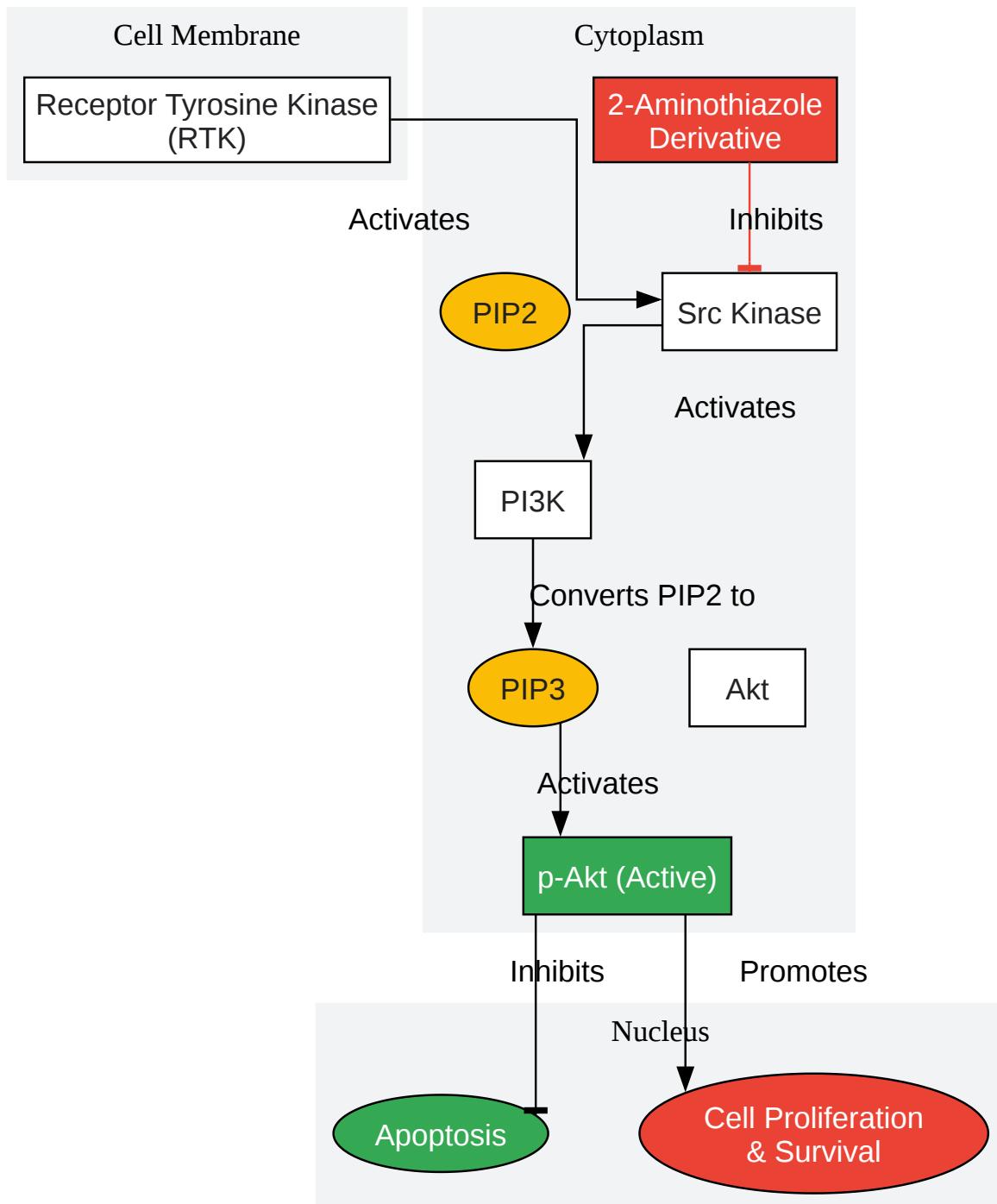
apoptosis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of modern drug development.

Inhibition of Src Family Kinases and Downstream Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in multiple signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.[\[5\]](#)[\[9\]](#) Overactivation of SFKs is common in many cancers and promotes cell proliferation and survival while inhibiting apoptosis.[\[3\]](#)[\[9\]](#)

2-aminothiazole-based compounds, such as the well-known cancer drug Dasatinib, are potent inhibitors of SFKs.[\[6\]](#) By inhibiting SFK activity, these compounds can block downstream signaling, leading to the suppression of cell growth and the induction of apoptosis in cancer cells.[\[10\]](#)[\[11\]](#) The inhibition of the PI3K/Akt pathway, in particular, can lead to the activation of pro-apoptotic proteins.[\[10\]](#)

The following diagram illustrates the inhibitory effect of a 2-aminothiazole derivative on the Src-mediated PI3K/Akt signaling pathway, ultimately promoting apoptosis.



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Caption: Inhibition of the Src-PI3K/Akt signaling pathway by a 2-aminothiazole derivative, leading to the promotion of apoptosis.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, leading to chromosomal instability.[12] Derivatives of 2-aminothiazole have been identified as potent inhibitors of Aurora kinases, suggesting another avenue through which these compounds can exert their anti-cancer effects by disrupting cell division.[12][13]

Conclusion

5-Bromothiazol-2-amine is a compound of significant interest to researchers in the fields of medicinal chemistry and drug development. Its utility as a versatile synthetic intermediate allows for the creation of a diverse range of derivatives with potent biological activities. The ability of these derivatives to inhibit key signaling molecules like Src family kinases and Aurora kinases underscores their potential in the development of novel therapeutics, particularly for the treatment of cancer. The information and protocols provided in this guide are intended to support the ongoing research and development efforts centered around this important chemical scaffold.

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